molecular formula C22H21N3O5S3 B2487586 Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate CAS No. 397289-60-0

Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate

Cat. No. B2487586
CAS RN: 397289-60-0
M. Wt: 503.61
InChI Key: FJQVNICZZRXRAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate often involves multistep reactions, starting from simpler building blocks to achieve the desired structural complexity. For instance, the synthesis of benzo[b]thiophene derivatives can be achieved through reactions involving bromomethyl thiophene carboxylates and hydroxybenzonitriles, leading to cyclization and formation of the target compound. Such processes highlight the intricate methodologies required to synthesize specific functional groups and skeletons inherent to this compound (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray crystallography, revealing detailed insights into their three-dimensional conformations. For example, studies on methyl thiophene carboxylate derivatives have shown specific bonding patterns, molecular geometries, and intramolecular interactions that define their structural integrity and reactivity (Dyachenko et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate and related compounds often involves interactions with nucleophiles and electrophiles, facilitating various organic transformations. These reactions can lead to the formation of new bonds, introduction of functional groups, or cyclization processes that are crucial for the synthesis of heterocyclic compounds, as observed in the formation of thieno[2,3-b]pyridines through multicomponent condensation reactions (Ivachtchenko et al., 2019).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that compounds like “Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate” could have potential applications in drug discovery.

properties

IUPAC Name

methyl 3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)carbamothioylamino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S3/c1-30-21(27)19-18(16-6-2-3-7-17(16)32-19)23-22(31)24-20(26)14-8-10-15(11-9-14)33(28,29)25-12-4-5-13-25/h2-3,6-11H,4-5,12-13H2,1H3,(H2,23,24,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQVNICZZRXRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=S)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate

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